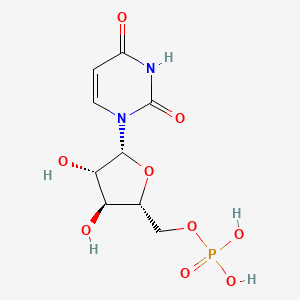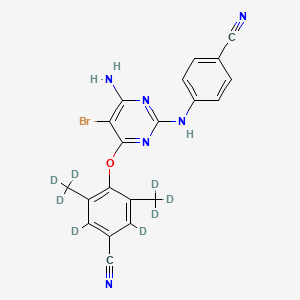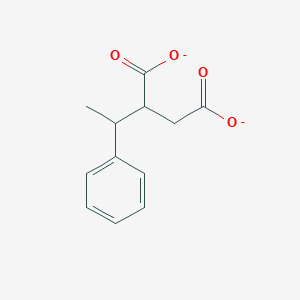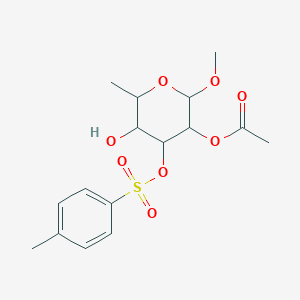
环孢素 A 硫酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclosporin A Sulfate, also known as Cyclosporin A Sulfate, is a useful research compound. Its molecular formula is C₆₂H₁₁₁N₁₁O₁₅S and its molecular weight is 1282.67. The purity is usually 95%.
BenchChem offers high-quality Cyclosporin A Sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclosporin A Sulfate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
免疫抑制作用
环孢素 A 已被确立为免疫抑制作用的金标准 {svg_1}. 它用于防止身体排斥移植器官,并治疗某些免疫系统问题 {svg_2}.
类风湿性关节炎的治疗
除了免疫抑制作用外,环孢素 A 还用于治疗类风湿性关节炎 {svg_3}. 它可以帮助减轻与这种疾病相关的疼痛和肿胀 {svg_4}.
银屑病的治疗
环孢素 A 用于治疗银屑病,这是一种皮肤病,会导致皮肤出现红色、鳞状、结痂的斑块,并覆盖着银色的鳞片 {svg_5}.
干眼症的治疗
环孢素 A 用于治疗干眼症 {svg_6}. 它有助于增加因眼睛炎症而减少的泪液分泌 {svg_7}.
口服和局部应用
与安慰剂相比,口服和局部环孢素在特应性皮炎患者中表现出短期疗效,并具有类固醇节约作用 {svg_8}.
用于口服给药的脂质体制剂
已经对用于口服给药的脂质体制剂的环孢素 A 进行了研究 {svg_9}. 这项研究旨在了解脂质体口服药物吸收的过程和机制,并验证脂质体制剂对难溶药物的有效性 {svg_10}.
使用皮肤渗透促进剂进行局部给药
环孢素 A 已被配制为局部给药,使用阿酮、月桂基硫酸钠 (SLS)、N-甲基吡咯烷酮和二甲基亚砜 (DMSO) 作为皮肤渗透促进剂 {svg_11}.
作用机制
Target of Action
Cyclosporin A Sulfate, also known as Cyclosporin A Sulphate, primarily targets T-helper cells . It also shows a weak inhibitory effect on CD4+ CD25+ regulatory T-cells, thereby modulating the host immune tolerance .
Mode of Action
Cyclosporin A Sulfate acts mainly on T cells and affects the induction phase rather than the proliferative phase of lymphoid populations . Its primary action is the inhibition of a number of lymphokines such as IL-2, gamma-IFN, and OAF at the level of transcription or at an earlier activation step .
Biochemical Pathways
Cyclosporin A Sulfate affects the calcineurin pathway by facilitating the complex formation with cyclophilin . This prevents calcineurin from dephosphorylating the nuclear factor of activated T lymphocyte (NFAT) transcription factors, thereby inhibiting transcription of genes encoding cytokines and chemokines that are required for proliferation and activation of T cells .
Pharmacokinetics
The absorption of Cyclosporin A Sulfate is slow and incomplete, predominantly taking place in the upper part of the small intestine . The peak concentration is reached after an average time of 3.8 hours post-dose . High inter-subject variability has been reported in studies evaluating oral Cyclosporin A Sulfate .
Result of Action
The molecular and cellular effects of Cyclosporin A Sulfate’s action include the selective inhibition of T lymphocyte activation, with minimal effects on already activated cytotoxic/suppressor CD8 T cells, granulocytes, and macrophages .
Action Environment
The action of Cyclosporin A Sulfate can be influenced by environmental factors. For instance, the length of the small bowel is an important determinant of the oral Cyclosporin A Sulfate dosage requirement for patients with reduced absorptive surface area .
安全和危害
未来方向
Additional research is being performed to evaluate the use of Cyclosporin A-eluting contact lenses to treat dry eye . These lenses showed an initial burst and sustained release of Cyclosporin A until 48 hours . Newer formulations such as cationic emulsions and nanomicellar aqueous solutions address formulation, tissue concentration, and drug delivery challenges .
生化分析
Biochemical Properties
Cyclosporin A interacts with various enzymes, proteins, and other biomolecules. Its primary action is the inhibition of a number of lymphokines such as IL-2, gamma-IFN, and OAF at the level of transcription or at an earlier activation step . This inhibition is achieved through its binding to the cytosolic protein cyclophilin (immunophilin) of lymphocytes, especially of T cells .
Cellular Effects
Cyclosporin A has significant effects on various types of cells and cellular processes. It is a very potent and relatively selective inhibitor of T lymphocyte activation, with minimal effects on already activated cytotoxic/suppressor CD8 T cells, granulocytes, and macrophages . It influences cell function by blocking T-cell receptor-induced proliferation, differentiation, and cytokine production .
Molecular Mechanism
Cyclosporin A exerts its effects at the molecular level through several mechanisms. It binds to the cytosolic protein cyclophilin of lymphocytes, especially of T cells . This binding inhibits calcineurin in the calcineurin–phosphatase pathway and prevents the mitochondrial permeability transition pore from opening .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cyclosporin A can change over time. For instance, it has been observed that a similar spectrum of pathological effects to those encountered in clinical practice can be reproduced in animals, in particular the rat, which has been the subject of most Cyclosporin A toxicology investigations .
Dosage Effects in Animal Models
The effects of Cyclosporin A vary with different dosages in animal models. At 40 mg/kg and to a greater extent at 80 mg/kg, Cyclosporin A reduced both in-life and microscopic disease severity in a dextran sulfate sodium–induced colitis model .
Metabolic Pathways
Cyclosporin A is involved in several metabolic pathways. It is metabolized mainly by the liver to about 15 metabolites, through the cytochrome P450 3A4 (CYP3A4) and P-glycoprotein . The main metabolic pathways involved are monohydroxylation, dihydroxylation, and N-demethylation at different positions within the molecule .
Transport and Distribution
Cyclosporin A is transported and distributed within cells and tissues due to its high lipid solubility . In the blood, approximately 50% of the drug is associated with erythrocytes, 10-20% with leukocytes, and of the 30-40% found in plasma, about 90% is bound to lipoproteins .
Subcellular Localization
The subcellular localization of Cyclosporin A and its effects on activity or function are of interest. A considerable proportion of Cyclosporin A synthetase and D-alanine racemase was detected at the vacuolar membrane . The product Cyclosporin A was localized in the fungal vacuole .
属性
IUPAC Name |
[(E,1R,2R)-1-[(2S,5S,11S,14S,17S,20S,23R,26S,29S,32S)-5-ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N11O15S/c1-25-27-28-40(15)52(88-89(85,86)87)51-56(78)65-43(26-2)58(80)67(18)33-48(74)68(19)44(29-34(3)4)55(77)66-49(38(11)12)61(83)69(20)45(30-35(5)6)54(76)63-41(16)53(75)64-42(17)57(79)70(21)46(31-36(7)8)59(81)71(22)47(32-37(9)10)60(82)72(23)50(39(13)14)62(84)73(51)24/h25,27,34-47,49-52H,26,28-33H2,1-24H3,(H,63,76)(H,64,75)(H,65,78)(H,66,77)(H,85,86,87)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDXGGWUGMQJHS-CGLBZJNRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)OS(=O)(=O)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H]([C@H](C)C/C=C/C)OS(=O)(=O)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N11O15S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1282.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)


